molecular formula C17H17F2NO3 B2998397 2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide CAS No. 1797896-36-6

2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide

Cat. No. B2998397
CAS RN: 1797896-36-6
M. Wt: 321.324
InChI Key: ZZVUSGMURYEOHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide, also known as F13640, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of selective serotonin receptor agonists and has been shown to exhibit significant activity against various neurological disorders.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability.

Advantages and Limitations for Lab Experiments

2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide has several advantages for lab experiments. The compound exhibits high potency and selectivity for serotonin receptors, making it an ideal candidate for studying the role of these receptors in various neurological disorders. 2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide also has good solubility in water and organic solvents, making it easy to handle and administer. However, the compound has some limitations, such as its limited stability in solution and its potential toxicity at high concentrations.

Future Directions

For the study of 2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide include the development of new derivatives, investigation of new therapeutic applications, and improved methods for synthesis.

Synthesis Methods

The synthesis of 2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide involves the reaction of 2-fluoroanisole with 3-fluorobenzylamine followed by the reaction of the resulting intermediate with 2-bromo-2-methoxyethyl acetate. The final product is obtained after purification by column chromatography. The synthesis method has been reported in several research articles and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide has been studied for its potential therapeutic applications in several neurological disorders such as depression, anxiety, and schizophrenia. The compound has been shown to exhibit significant activity against serotonin receptors, which are known to play a crucial role in the regulation of mood and behavior. 2-(2-fluorophenoxy)-N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide has also been studied for its potential use in the treatment of neuropathic pain and migraine headaches.

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO3/c1-22-16(12-5-4-6-13(18)9-12)10-20-17(21)11-23-15-8-3-2-7-14(15)19/h2-9,16H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVUSGMURYEOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)COC1=CC=CC=C1F)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-fluorophenoxy)-N-[2-(3-fluorophenyl)-2-methoxyethyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.